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Cat. No.: B1358401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-chloro-4-
methoxyisoquinoline derivatives and related compounds. While crystallographic data for a

specific 1-chloro-4-methoxyisoquinoline is not publicly available in the reviewed literature,

this document leverages data from a closely related structure, 1-(1-chloroethyl)-6,7-dimethoxy-

1,2,3,4-tetrahydroisoquinolinium chloride, to provide insights into the structural characteristics

of this class of compounds. Furthermore, this guide details relevant experimental protocols and

explores the biological significance of isoquinoline derivatives, particularly their role as

inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and

proliferation.

Introduction to Isoquinoline Derivatives
Isoquinoline alkaloids are a diverse class of naturally occurring and synthetic compounds that

exhibit a wide range of biological activities, making them a focal point in medicinal chemistry

and drug discovery.[1] The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a

privileged structure found in numerous pharmaceuticals. The introduction of various

substituents, such as chloro and methoxy groups, at different positions on the isoquinoline ring

system allows for the fine-tuning of their chemical properties and biological functions. In

particular, 1-chloro-4-methoxyisoquinoline derivatives are of significant interest due to their
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potential as intermediates in the synthesis of more complex molecules and as bioactive agents

themselves.

Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms in a crystalline solid through

X-ray crystallography provides invaluable information about bond lengths, bond angles, and

intermolecular interactions. This data is crucial for understanding the structure-activity

relationships of pharmaceutical compounds.

Representative Crystal Structure: 1-(1-chloroethyl)-6,7-
dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
As a representative example for this class of compounds, the crystal structure of 1-(1-

chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has been determined by

X-ray diffraction analysis.[1] The compound was synthesized through the reaction of

homoveratrylamine with racemic lactic acid.[1] The resulting product crystallizes in the

monoclinic P21/c space group.[1] The asymmetric unit of the crystal contains the molecular

cation and a chloride anion.[1]

Table 1: Crystallographic Data for 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinolinium chloride
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Parameter Value

Crystal System Monoclinic

Space Group P21/c

a (Å) Value not available in abstract

b (Å) Value not available in abstract

c (Å) Value not available in abstract

α (°) 90

β (°) Value not available in abstract

γ (°) 90

Volume (Å³) Value not available in abstract

Z Value not available in abstract

Density (calculated) (g/cm³) Value not available in abstract

Note: Detailed unit cell parameters and other quantitative data were not available in the

provided search results.

The crystal structure reveals the presence of two enantiomers, (R,R) and (S,S), which form

hydrogen-bonded dimers bridged by the chloride anions.[1] These dimers are further

connected through weak C—H···Cl interactions, forming a chain along the a-axis of the unit

cell.[1]

Experimental Protocols
General Synthesis of 1-Chloro-4-substituted
Isoquinoline Derivatives
The synthesis of 1-chloro-4-substituted isoquinolines can be achieved through various

synthetic routes. A common method involves the cyclization of a substituted phenylethylamine

precursor followed by chlorination. For instance, the Bischler-Napieralski reaction is a widely
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used method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated

and subsequently chlorinated to yield the desired 1-chloro-isoquinoline derivative.

A general workflow for the synthesis is depicted below:

Synthesis Workflow

Substituted
Phenylethylamine Acylation Bischler-Napieralski

Cyclization (e.g., POCl3)
Dehydrogenation

(e.g., Pd/C) Chlorination 1-Chloro-4-substituted
Isoquinoline

Click to download full resolution via product page

Caption: General synthetic workflow for 1-chloro-4-substituted isoquinolines.

X-ray Crystallography Protocol
The determination of a crystal structure by X-ray diffraction follows a well-established protocol.
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X-ray Crystallography Workflow

Single Crystal Growth

X-ray Diffraction
Data Collection

Structure Solution
(e.g., Direct Methods)

Structure Refinement

Validation and Analysis

Click to download full resolution via product page

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal of the compound is mounted on a diffractometer. X-rays are directed at

the crystal, and the diffraction pattern is recorded. The resulting data is then used to solve the

crystal structure using computational methods. The structural model is then refined to obtain

accurate atomic positions and other crystallographic parameters.

Biological Activity and Signaling Pathways
Quinoline and isoquinoline derivatives have been extensively studied for their potential as

anticancer agents. One of the key signaling pathways implicated in cancer is the

PI3K/Akt/mTOR pathway, which plays a central role in regulating cell proliferation, survival, and
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metabolism. Several studies have shown that quinoline-based compounds can effectively

inhibit this pathway.[2][3]

The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that is often

aberrantly activated in various types of cancer. The inhibition of this pathway is a promising

strategy for cancer therapy.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
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Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate

phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol 4,5-

bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts

as a second messenger to recruit and activate Akt (also known as protein kinase B).[3]

Activated Akt can then phosphorylate a variety of downstream targets, including the

mammalian target of rapamycin complex 1 (mTORC1), leading to increased cell proliferation

and survival.[3] Isoquinoline derivatives have been shown to inhibit the activity of PI3K, thereby

blocking the entire downstream signaling cascade and exerting their anticancer effects.[2][3]

Conclusion
While a complete crystal structure of a 1-chloro-4-methoxyisoquinoline derivative is not yet

publicly documented, the analysis of closely related compounds provides valuable structural

insights. The synthetic accessibility of these derivatives, coupled with their potent inhibitory

activity against key signaling pathways such as the PI3K/Akt/mTOR cascade, underscores their

potential as promising scaffolds for the development of novel therapeutic agents. Further

crystallographic studies on this specific class of compounds are warranted to fully elucidate

their structure-activity relationships and guide the design of next-generation inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1358401#crystal-structure-of-1-chloro-4-
methoxyisoquinoline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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